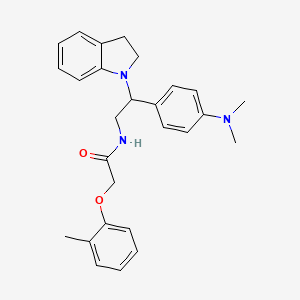

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

This compound features a dimethylamino-substituted phenyl group, an indolin-1-yl moiety, and an o-tolyloxy acetamide core. The dimethylamino group may enhance solubility, while the indolin-1-yl and o-tolyloxy substituents likely influence steric and electronic properties critical for target binding .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2/c1-20-8-4-7-11-26(20)32-19-27(31)28-18-25(22-12-14-23(15-13-22)29(2)3)30-17-16-21-9-5-6-10-24(21)30/h4-15,25H,16-19H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIFWMWIKBLFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivative, which undergoes a series of reactions including alkylation, cyclization, and acylation to introduce the indolinyl and o-tolyloxy groups. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Substituent Effects

- Indolin-1-yl vs.

- o-Tolyloxy vs. Methoxyphenoxy: The o-tolyloxy group’s methyl substituent provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing methoxy in ’s compound .

Research Findings and Trends

- CNS Permeability: Compounds with dual dimethylamino groups () or piperazinyl chains () show improved blood-brain barrier penetration, suggesting the target may share this trait .

- Spectral Data : NMR shifts for acetamide protons in analogues (e.g., 9d: δ 2.80–3.50 ppm in DMSO-d6, ) align with expected hydrogen bonding patterns, critical for stability .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which integrates a dimethylamino group, an indoline moiety, and an o-tolyl substituent, suggests a variety of biological activities. This article reviews the available data on its biological activity, including potential therapeutic applications and mechanisms of action.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances electron donation, potentially influencing pharmacological interactions.

Potential Activities:

- Anticancer Activity : Indole derivatives are known for their anticancer properties, suggesting that this compound may exhibit similar effects.

- Antimicrobial Activity : The structural features may allow for interactions with bacterial and fungal targets.

- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation.

- Antioxidant Effects : The presence of certain functional groups may confer antioxidant capabilities.

The precise mechanism of action for this compound remains largely unexplored; however, research on related compounds provides insights:

- Target Interactions : It is hypothesized that the compound may interact with key enzymes involved in cancer pathways or inflammatory responses.

- Biochemical Pathways : Given the broad range of biological activities associated with indole derivatives, it is likely that this compound engages multiple biochemical pathways, enhancing its therapeutic potential.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C27H30N4O2 | 442.6 g/mol | Anticancer, Antimicrobial |

| N-(2-(4-(dimethylamino)phenyl)-2-indolineacetate | C24H29N3O | 393.5 g/mol | Antioxidant, Anti-inflammatory |

| N1-(2-benzoylindole)-N2-o-tolyl oxalamide | C26H27N5O4 | 473.5 g/mol | Anticancer, Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.